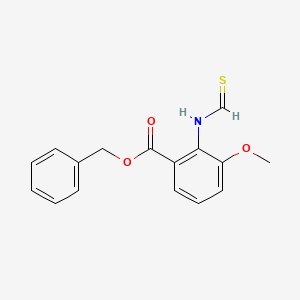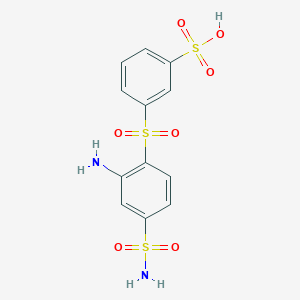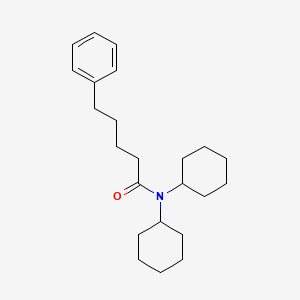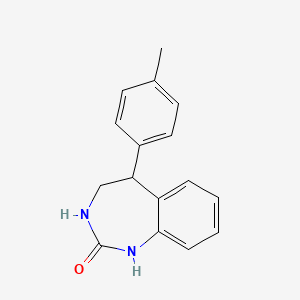
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a 4-methylphenyl group, which may contribute to its distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted benzodiazepine derivatives
Applications De Recherche Scientifique
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
5-(4-Methylphenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific structural features, such as the 4-methylphenyl group, which may contribute to its distinct pharmacological profile. This structural variation can lead to differences in receptor binding affinity, efficacy, and side effect profile compared to other benzodiazepines .
Propriétés
Numéro CAS |
90156-44-8 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-11-6-8-12(9-7-11)14-10-17-16(19)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3,(H2,17,18,19) |
Clé InChI |
QJMGATLQHXUKHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CNC(=O)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


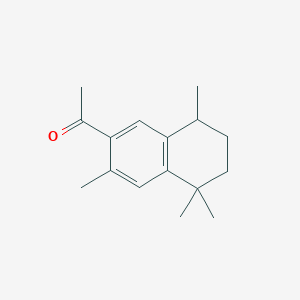
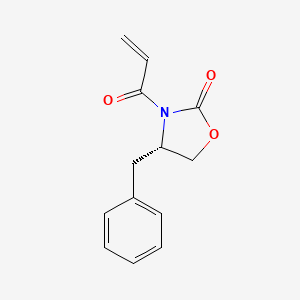
methanone](/img/structure/B14369092.png)
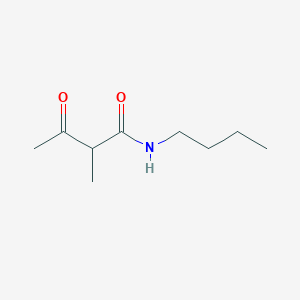
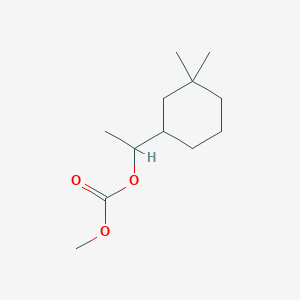
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
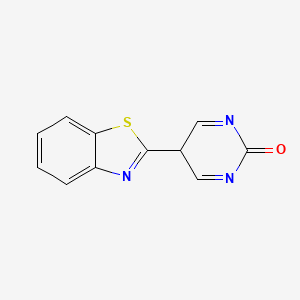
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
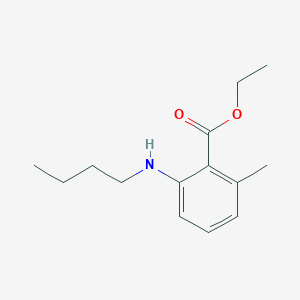

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
